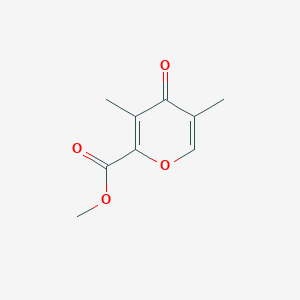![molecular formula C19H24Cl2N2OS B8301163 [(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone CAS No. 157824-29-8](/img/structure/B8301163.png)
[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone is a chemical compound with the molecular formula C19H24Cl2N2OS and a molecular weight of 399.378. It is known for its role as a selective κ-opioid receptor agonist, which means it binds specifically to κ-opioid receptors in the body, producing effects such as pain relief .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the Indene Core: The indene core is synthesized through a series of reactions involving cyclization and halogenation.
Introduction of the Thiomorpholine Ring: The thiomorpholine ring is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity. This includes scaling up the reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography .
化学反応の分析
Types of Reactions
[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications .
科学的研究の応用
[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of κ-opioid receptor agonists and their interactions with receptors.
Biology: The compound is used to study the biological effects of κ-opioid receptor activation, including pain relief and modulation of neurotransmitter release.
Medicine: this compound is investigated for its potential therapeutic applications in pain management and treatment of opioid dependence.
Industry: The compound is used in the development of new analgesic drugs and other pharmaceuticals.
作用機序
[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone exerts its effects by binding to κ-opioid receptors, which are G-protein-coupled receptors located in the central and peripheral nervous systems. Upon binding, the compound activates these receptors, leading to a cascade of intracellular events that result in analgesia (pain relief) and other physiological effects. The activation of κ-opioid receptors inhibits the release of neurotransmitters such as dopamine, which contributes to its analgesic properties .
類似化合物との比較
[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone is unique among κ-opioid receptor agonists due to its high selectivity and potency. Similar compounds include:
CI-977: Another κ-opioid receptor agonist with lower selectivity compared to R-84760.
U-69593: A κ-opioid receptor agonist with different pharmacological properties.
TRK-820: A κ-opioid receptor agonist with high affinity for multiple subtypes of κ-opioid receptors.
This compound stands out due to its specific binding affinity and the distinct pharmacological profile it exhibits, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
157824-29-8 |
|---|---|
分子式 |
C19H24Cl2N2OS |
分子量 |
399.4 g/mol |
IUPAC名 |
[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone |
InChI |
InChI=1S/C19H24Cl2N2OS/c20-17-9-13-3-4-15(16(13)10-18(17)21)19(24)23-7-8-25-12-14(23)11-22-5-1-2-6-22/h9-10,14-15H,1-8,11-12H2/t14-,15+/m1/s1 |
InChIキー |
RJMVKKVRRJUURW-CABCVRRESA-N |
異性体SMILES |
C1CCN(C1)C[C@@H]2CSCCN2C(=O)[C@H]3CCC4=CC(=C(C=C34)Cl)Cl |
正規SMILES |
C1CCN(C1)CC2CSCCN2C(=O)C3CCC4=CC(=C(C=C34)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
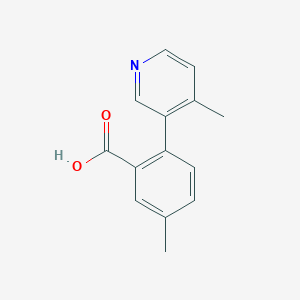
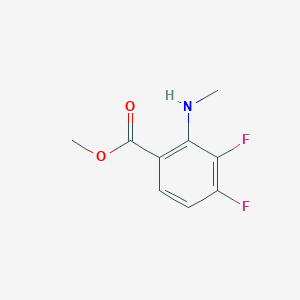

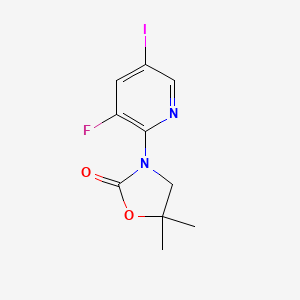
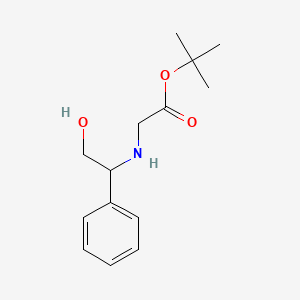
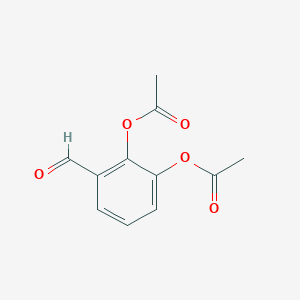
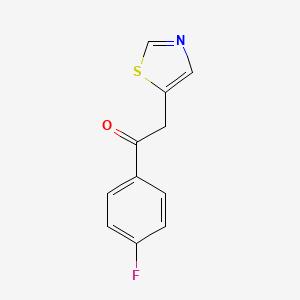
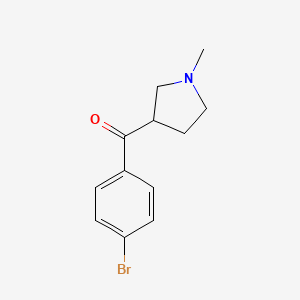
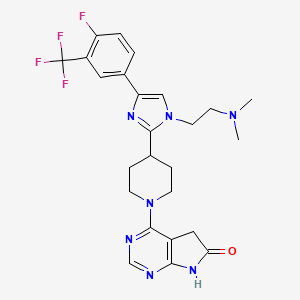
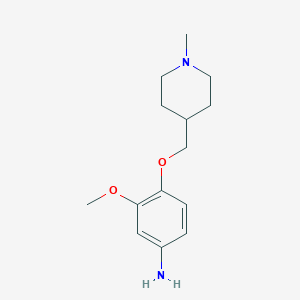
![7-Methoxy-alpha-(2-phenylethyl)imidazo[2,1-b]benzothiazole-3-methanol](/img/structure/B8301161.png)
![2-[2-(Morpholin-4-yl)ethyl]-2H-indazol-6-amine](/img/structure/B8301167.png)
![4-methyl-9H-indeno[2,1-b]pyridine](/img/structure/B8301178.png)
